L-xylose-2-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

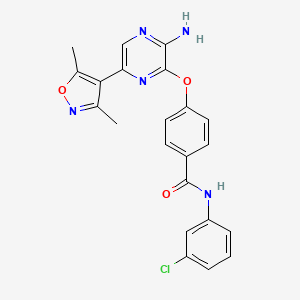

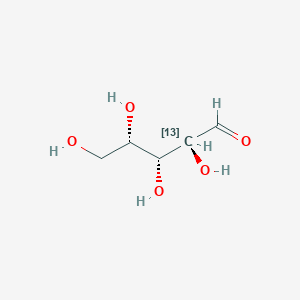

L-xylose-2-13C is a labeled analogue of L-xylose, which is the levo-isomer of xylose. Xylose is classified as a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group . The compound this compound is specifically labeled with the carbon-13 isotope at the second carbon position, making it useful in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of L-xylose-2-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of xylose. One common method involves the use of labeled glucose, which is then converted to xylose through a series of enzymatic or chemical reactions .

Industrial Production Methods

Industrial production of this compound involves the use of advanced biotechnological processes. These processes often include the fermentation of lignocellulosic biomass, which is rich in xylose. The biomass is first pretreated to release the xylose, which is then labeled with carbon-13 through metabolic engineering techniques .

Analyse Chemischer Reaktionen

Types of Reactions

L-xylose-2-13C undergoes various chemical reactions, including:

Oxidation: Xylose can be oxidized to form xylonic acid.

Reduction: Reduction of xylose produces xylitol, a common sugar alcohol.

Isomerization: Xylose can be isomerized to form xylulose.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium.

Isomerization: Enzymatic isomerization using xylose isomerase.

Major Products

Xylonic acid: from oxidation.

Xylitol: from reduction.

Xylulose: from isomerization.

Wissenschaftliche Forschungsanwendungen

L-xylose-2-13C is widely used in scientific research due to its labeled carbon-13 isotope, which makes it an excellent tracer in various studies. Some of its applications include:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.

Biology: Employed in metabolic studies to trace the pathways of xylose metabolism in organisms.

Medicine: Utilized in diagnostic tests to assess the absorption and metabolism of sugars in the human body.

Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass

Wirkmechanismus

The mechanism of action of L-xylose-2-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 isotope allows researchers to track the compound through different biochemical reactions, providing insights into the metabolic processes and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D-xylose: The dextrorotary form of xylose, commonly found in nature.

Xylitol: A sugar alcohol derived from the reduction of xylose.

Xylonic acid: An oxidation product of xylose.

Uniqueness

L-xylose-2-13C is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications that require precise tracking of metabolic pathways and chemical reactions. This labeling distinguishes it from other similar compounds that do not have the isotope label .

Eigenschaften

Molekularformel |

C5H10O5 |

|---|---|

Molekulargewicht |

151.12 g/mol |

IUPAC-Name |

(2S,3R,4S)-2,3,4,5-tetrahydroxy(213C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i3+1 |

InChI-Schlüssel |

PYMYPHUHKUWMLA-ZNTFUPGFSA-N |

Isomerische SMILES |

C([C@@H]([C@H]([13C@@H](C=O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)

![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)